molecular formula C9H11F2NO B13232138 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine

2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine

Cat. No.: B13232138
M. Wt: 187.19 g/mol
InChI Key: NMJDJZHCNLQOMH-UHFFFAOYSA-N
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Description

2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F2NO It is a derivative of phenethylamine, featuring both fluorine and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a fluorinated benzene derivative reacts with an appropriate amine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methoxy groups play a crucial role in its binding affinity and selectivity. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
  • 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
  • 5-Chloro-2-fluoronitrobenzene

Uniqueness

2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is unique due to the presence of both fluorine and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-fluoro-1-(5-fluoro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H11F2NO/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8H,5,12H2,1H3

InChI Key

NMJDJZHCNLQOMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(CF)N

Origin of Product

United States

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